

Application Notes and Protocols: Dihydrocaffeic Acid as a Standard in Metabolomics

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Compound of Interest

Compound Name: Dihydrocaffeic Acid

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Introduction

Dihydrocaffeic acid (DHCA), a primary metabolite of caffeic acid and chlorogenic acids, is ubiquitously present in human plasma and urine following the consumption of polyphenol-rich foods such as coffee, fruits, and vegetables.^{[1][2]} Its inherent stability and structural similarity to a range of phenolic and phenylpropanoic acid metabolites make it an excellent candidate for use as an internal standard in metabolomics studies. This document provides detailed application notes and protocols for the use of **dihydrocaffeic acid** as a standard for the quantification of analogous compounds in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties of Dihydrocaffeic Acid

A thorough understanding of the physicochemical properties of **dihydrocaffeic acid** is essential for its effective use as an internal standard.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₄	--INVALID-LINK--
Molecular Weight	182.17 g/mol	[2]
Melting Point	136 °C	[3]
Solubility	Soluble in water and ethanol	[3]
Appearance	White to beige to orange powder	[3]

Rationale for Use as an Internal Standard

The ideal internal standard should mimic the analyte of interest in its chemical behavior during sample extraction, derivatization, and ionization, without being naturally present in the sample.

Dihydrocaffeic acid is well-suited for this role when analyzing other small phenolic acids for several reasons:

- **Structural Similarity:** Its core structure is representative of a class of common metabolites.
- **Chemical Properties:** It undergoes similar extraction and ionization efficiencies to many other phenolic acids.
- **Commercial Availability:** High-purity **dihydrocaffeic acid** is readily available.
- **Exogenous Origin** (in many study designs): While a metabolite, its basal levels can be negligible in controlled dietary studies, or a stable isotope-labeled version can be used for ultimate precision.

Experimental Protocols

Protocol 1: Preparation of Dihydrocaffeic Acid Stock and Working Solutions

Materials:

- **Dihydrocaffeic acid** (≥98% purity)

- Methanol (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- Calibrated analytical balance
- Volumetric flasks (Class A)
- Micropipettes

Procedure:

- Stock Solution (1 mg/mL):
 1. Accurately weigh approximately 10 mg of **dihydrocaffeic acid**.
 2. Quantitatively transfer the powder to a 10 mL volumetric flask.
 3. Dissolve the powder in a small volume of methanol and then bring the flask to volume with methanol.
 4. Mix thoroughly until all solid is dissolved.
 5. Store the stock solution in an amber vial at -20°C. This solution is typically stable for up to 6 months.
- Working Internal Standard Solution (10 µg/mL):
 1. Allow the stock solution to equilibrate to room temperature.
 2. Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
 3. Bring the flask to volume with 50:50 (v/v) methanol:water.
 4. Mix thoroughly. This working solution should be prepared fresh weekly and stored at 4°C.

Protocol 2: Sample Preparation from Human Plasma

Materials:

- Human plasma (collected with EDTA or heparin)
- **Dihydrocaffeic acid** working internal standard solution (10 µg/mL)
- Acetonitrile (LC-MS grade) containing 0.1% formic acid
- Centrifuge capable of 14,000 x g and 4°C
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer

Procedure:

- Thaw frozen plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
- Spike with 10 µL of the 10 µg/mL **dihydrocaffeic acid** working solution to achieve a final concentration of 1 µg/mL in the initial plasma volume.
- Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

- UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient Elution:

Time (min)	% B
0.0	5
1.0	5
8.0	60
9.0	95
11.0	95
11.1	5

| 14.0 | 5 |

MS/MS Parameters (Negative Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Capillary Voltage: -3.0 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 L/hr
- Collision Gas: Argon
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Dihydrocaffeic Acid (IS)	181.05	137.06	15
Caffeic Acid	179.03	135.04	15
Ferulic Acid	193.05	134.04	20

| Other target analytes | Optimize individually | Optimize individually | Optimize individually |

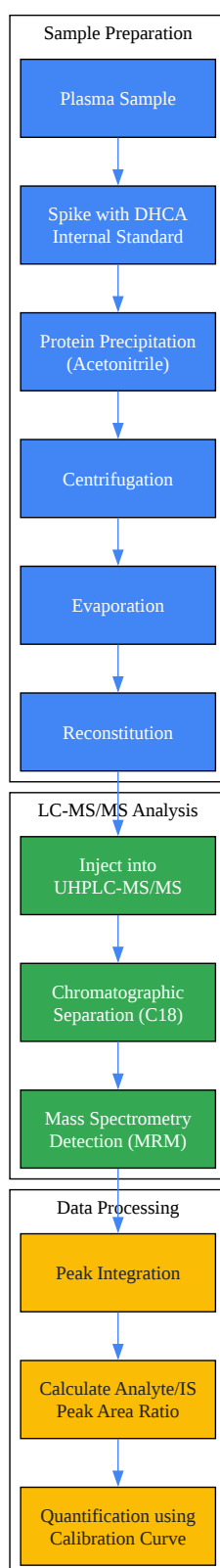
Expected Performance Characteristics

The following table summarizes the expected performance characteristics when using **dihydrocaffeic acid** as an internal standard for the quantification of other phenolic acids. These values are representative and should be validated for each specific application and matrix.

Parameter	Expected Performance	Notes
Linearity (r^2)	> 0.99	Over a concentration range relevant to the expected biological concentrations of the analytes.
Recovery	85-115%	Determined by comparing the response of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.
Matrix Effect	80-120%	Assessed by comparing the response of the internal standard in a post-extraction spiked sample to its response in a neat solution.
Intra-day Precision (%CV)	< 15%	Replicate analyses of quality control samples within the same batch.
Inter-day Precision (%CV)	< 20%	Replicate analyses of quality control samples across different batches.
Stability (in solution)	Stable for at least 24 hours at 4°C and for several freeze-thaw cycles when stored at -80°C. [4]	Stability should be assessed under specific experimental conditions.

Visualizations

Experimental Workflow



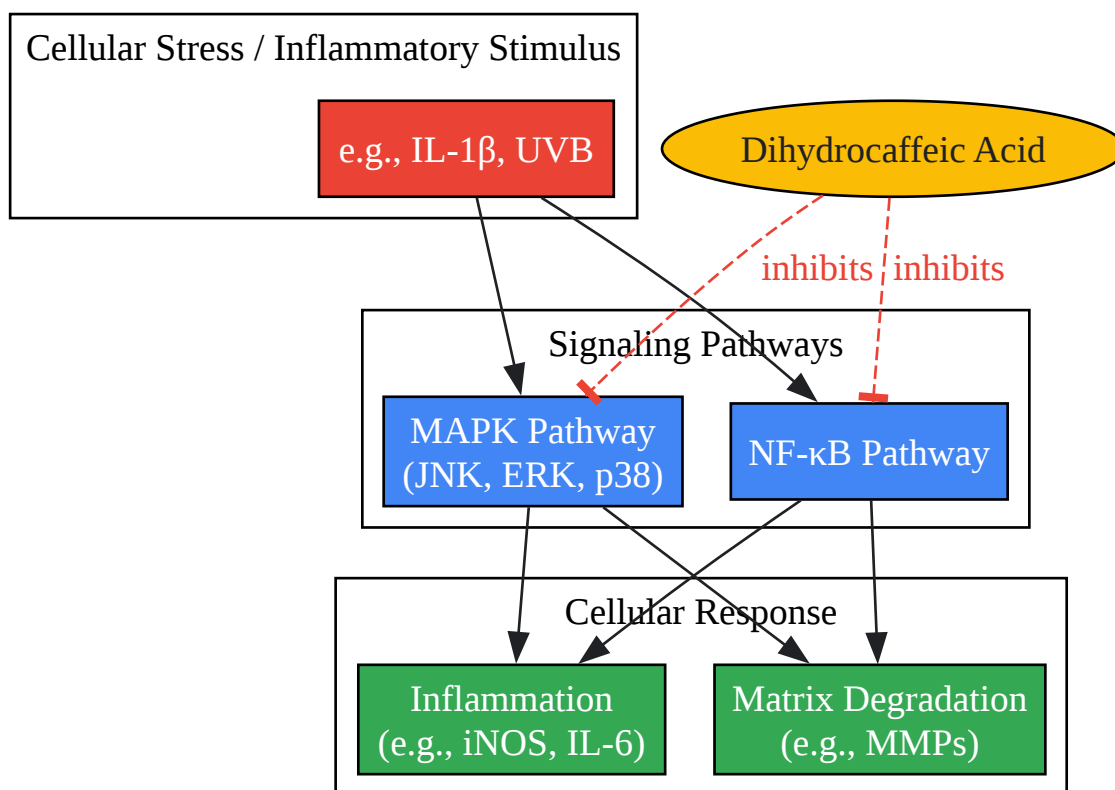
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Caption: Experimental workflow for metabolomics analysis using DHCA.

Dihydrocaffeic Acid and Cellular Signaling

Dihydrocaffeic acid has been shown to modulate key inflammatory and stress-response signaling pathways, which is relevant for researchers in drug development and disease biology.

[5][6]



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